2-(4-Methoxymethylphenyl)-2-propanol
Description
Contextualization within Organic Chemistry and Aromatic Alcohol Derivatives
Substituted phenylpropanols are a class of organic compounds characterized by a core structure consisting of a propane (B168953) chain attached to a phenyl ring. As their name suggests, they are derivatives of phenylpropane. foodb.ca These molecules belong to the broader category of aromatic alcohols, which are compounds containing a hydroxyl (-OH) group attached to a carbon atom that is part of a side chain on an aromatic ring.
The specific compound, 2-(4-Methoxymethylphenyl)-2-propanol, fits squarely within this class. Its structure features:
A central benzene (B151609) ring.
A 2-propanol group attached to the ring, with the hydroxyl group on the second carbon of the propane chain.
A methoxymethyl ether group (-CH₂OCH₃) substituting the phenyl ring at the para (4th) position relative to the propanol (B110389) side chain.
This combination of an aromatic ring, a tertiary alcohol, and an ether linkage imparts a unique set of chemical properties and reactivities to the molecule.
Significance of Tertiary Alcohols in Chemical Synthesis and Functional Materials
The alcohol functional group in this compound is classified as tertiary. A tertiary alcohol is one where the carbon atom bonded to the hydroxyl (-OH) group is also directly bonded to three other carbon atoms. nih.gov This structural feature is of considerable significance in chemical synthesis for several reasons:
Stability and Reactivity: Tertiary alcohols are resistant to oxidation under conditions that would typically oxidize primary and secondary alcohols. This stability allows for selective reactions to occur elsewhere in the molecule without affecting the tertiary alcohol group.
Synthetic Intermediates: They are crucial intermediates in organic synthesis. A common and powerful method for their preparation involves the reaction of Grignard reagents with ketones. purdue.eduyoutube.com For instance, the synthesis of 2-phenyl-2-propanol (B165765) is achieved by reacting phenylmagnesium bromide with acetone. nih.gov This type of reaction is fundamental for constructing carbon-carbon bonds and assembling more complex molecular frameworks. aroonchande.com
Steric Hindrance: The three alkyl or aryl groups surrounding the tertiary carbon create a sterically hindered environment. This can be exploited in molecular design to control the approach of reagents and influence the stereochemical outcome of reactions. The creation of such congested structural motifs is a key challenge and area of interest in the synthesis of natural products and medicinal compounds.
Role of Aromatic Ethers (Methoxymethyl Functionality) in Molecular Design and Reactivity
The methoxymethyl group (-CH₂OCH₃) present in this compound is a type of aromatic ether. Aromatic ethers are compounds where an oxygen atom is connected to an aromatic ring and an alkyl or another aryl group. mdpi.com The methoxymethyl ether, often abbreviated as MOM ether, plays a specific and important role in organic synthesis:
Protecting Group: The MOM group is widely used as a protecting group for hydroxyl functions. It is stable under a variety of reaction conditions, including those that are strongly basic or weakly acidic, which allows chemists to perform reactions on other parts of a complex molecule without affecting the protected alcohol.
Cleavage: When the protection is no longer needed, the MOM group can be removed (deprotected) under acidic conditions, typically through acid-catalyzed hydrolysis, to regenerate the original hydroxyl group.
Influence on Reactivity: The ether oxygen atom, with its lone pairs of electrons, can influence the electronic properties of the attached aromatic ring. It acts as an electron-donating group, which can affect the regioselectivity and rate of electrophilic aromatic substitution reactions on the phenyl ring.
Current Research Landscape and Emerging Directions for Substituted Phenylpropanols
The research landscape for substituted phenylpropanols is active and diverse, driven by their utility as versatile chemical building blocks. Current research often focuses on the following areas:
Synthesis of Complex Molecules: These compounds serve as key intermediates in the multi-step synthesis of complex natural products, pharmaceuticals, and agrochemicals. google.com Researchers are continually exploring new and more efficient synthetic pathways to access these structures.
Development of Novel Compounds: There is significant interest in synthesizing novel phenylpropanoid-substituted molecules, such as flavonoids, which have shown potential in areas like antioxidant research. atlantis-press.com
Materials Science: The structural motifs of substituted phenylpropanols are being incorporated into new functional materials, where their specific steric and electronic properties can be harnessed to create polymers or other materials with desired characteristics.
The development of efficient synthetic strategies, such as those utilizing Grignard reagents or ester reductions, remains a cornerstone of this research, enabling the construction of these valuable and often complex molecular architectures. purdue.edugoogle.com
Data Tables
Table 1: Summary of Key Functional Groups in this compound
| Functional Group | Structure | Significance in the Molecule |
| Tertiary Alcohol | -C(R)₂-OH | Provides chemical stability against oxidation; acts as a key synthetic handle for building molecular complexity; introduces steric bulk. nih.gov |
| Aromatic Ring (Phenyl) | C₆H₄ | Forms the core scaffold of the molecule; its electronic properties are modulated by substituents. |
| Methoxymethyl Ether | -O-CH₂-O-CH₃ | Functions as a stable protecting group for a phenolic hydroxyl; influences the reactivity of the aromatic ring. |
Table 2: Physicochemical Properties of an Analogous Compound: 2-(4-Methylphenyl)-2-propanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | foodb.ca |
| Average Molecular Weight | 150.221 g/mol | foodb.ca |
| Water Solubility (Predicted) | 1.22 g/L | foodb.ca |
| logP (Predicted) | 2.53 | foodb.ca |
| Polar Surface Area (Predicted) | 20.23 Ų | foodb.ca |
| Classification | Tertiary Alcohol, Phenylpropane | foodb.ca |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(methoxymethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,12)10-6-4-9(5-7-10)8-13-3/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWJWDZMKCADSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Methoxymethylphenyl 2 Propanol and Analogues
Direct Synthesis Approaches to the Propanol (B110389) Scaffold
Direct methods focus on creating the core 2-aryl-2-propanol structure in a single key step, typically by forming the crucial carbon-carbon bond that establishes the tertiary alcohol.
Organometallic Additions (e.g., Grignard or Organolithium Reagents) to Ketones
A prevalent and highly effective method for synthesizing tertiary alcohols like 2-(4-methoxymethylphenyl)-2-propanol is the nucleophilic addition of organometallic reagents to a ketone. youtube.comlibretexts.org This approach involves the reaction of a Grignard reagent or an organolithium reagent with an appropriate ketone. youtube.commasterorganicchemistry.com
Specifically, to synthesize this compound, one could react 4-methoxymethylacetophenone with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or methyllithium (B1224462) (CH₃Li). masterorganicchemistry.comvaia.com The negatively polarized methyl group of the organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. youtube.comlibretexts.org This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final tertiary alcohol. masterorganicchemistry.com
The general reaction scheme is as follows:
Formation of the Grignard Reagent: An aryl or alkyl halide is reacted with magnesium metal in an ether solvent.
Addition to Ketone: The Grignard reagent is then added to the ketone.
Hydrolysis: The reaction mixture is treated with a dilute acid to produce the alcohol. youtube.com
This method is versatile; for instance, the synthesis of the parent compound, 2-phenyl-2-propanol (B165765), is commonly achieved by reacting phenylmagnesium bromide with acetone. wikipedia.orgnbinno.com The reaction of organolithium reagents with ketones follows a similar mechanistic pathway to yield tertiary alcohols. masterorganicchemistry.comsigmaaldrich.com
| Reactants | Reagent | Product |
| 4-methoxymethylacetophenone | Methylmagnesium bromide | This compound |
| Acetone | Phenylmagnesium bromide | 2-Phenyl-2-propanol wikipedia.orgnbinno.com |
| Propiophenone | Methylmagnesium bromide | 2-Phenyl-2-butanol libretexts.org |
| 2-Butanone | Phenylmagnesium bromide | 2-Phenyl-2-butanol libretexts.org |
| This table illustrates various combinations of ketones and Grignard reagents for the synthesis of tertiary alcohols. |
Synthesis via Functional Group Interconversion of Related Structures
This synthetic strategy involves modifying existing molecules that already possess a part of the desired final structure.
Introduction of the Methoxymethyl Group on Aromatic Rings
The methoxymethyl group (–CH₂OCH₃) can be introduced onto an aromatic ring that already contains the propanol side chain. This is often achieved through a two-step process: chloromethylation followed by methoxylation.
First, a Friedel-Crafts-type chloromethylation reaction can be performed on a precursor like 2-phenyl-2-propanol. This reaction typically uses reagents like chloromethyl methyl ether (CH₃OCH₂Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). nih.gov This introduces a chloromethyl group (–CH₂Cl) onto the aromatic ring, primarily at the para position due to steric and electronic effects.
The resulting 2-(4-chloromethylphenyl)-2-propanol can then be converted to the desired methoxymethyl derivative. This is accomplished by a nucleophilic substitution reaction where the chlorine atom is displaced by a methoxide (B1231860) group (CH₃O⁻), typically from a source like sodium methoxide.
The methoxymethyl group also serves as a common protecting group for alcohols, known as a MOM ether. wikipedia.orgadichemistry.com It is generally stable under a range of conditions but can be cleaved by acid hydrolysis. adichemistry.comyoutube.com
Alkylation and Arylation Strategies for Constructing the Carbon Skeleton
The carbon skeleton of this compound and its analogues can be assembled through alkylation and arylation reactions.
Alkylation strategies can involve the Friedel-Crafts alkylation of a substituted benzene (B151609), such as methoxymethylbenzene, with an appropriate alkylating agent like 2-chloropropane (B107684) in the presence of a Lewis acid catalyst. However, these reactions can sometimes suffer from issues like polysubstitution and rearrangement. A more controlled approach involves the alkylation of phenols with methanol (B129727) in the presence of a catalyst like aluminum oxide to produce cresols (methylphenols). niir.org
Arylation strategies offer a powerful way to form the aryl-carbon bond. Transition metal-catalyzed cross-coupling reactions are particularly effective. For example, the α-arylation of ketones, where an enolate is coupled with an aryl halide in the presence of a palladium catalyst, can be used to construct the 2-aryl ketone precursor. acs.orgorganic-chemistry.org This ketone can then be converted to the tertiary alcohol as described in section 2.1.1. Another approach is the arylation of allyl alcohols using palladium catalysts, which can lead to β-arylated carbonyl compounds that can be further elaborated. researchgate.net Friedel-Crafts-type arylation strategies have also been developed for the synthesis of α,α-diaryl esters. nih.govnih.gov
Derivatization Strategies for Enhancing Synthetic Pathways and Introducing Specific Functionalities
Derivatization strategies are employed to improve reaction yields, facilitate purification, or introduce new functional groups. For instance, protecting groups are often used to mask reactive functional groups during a synthetic sequence. The hydroxyl group of an alcohol can be protected as a methoxymethyl (MOM) ether to prevent it from interfering with subsequent reactions, such as a Grignard reaction. adichemistry.com
Catalytic Synthesis Routes
The formation of the 2-aryl-2-propanol structure, characteristic of this compound, is often approached through the transformation of a corresponding ketone precursor, such as 1-(4-methoxymethylphenyl)ethan-1-one. Catalytic methods are central to achieving this and related transformations with high efficiency and selectivity.
Catalytic Hydrogenation and Transfer Hydrogenation for Alcohol Formation
Catalytic hydrogenation is a fundamental industrial process for the reduction of carbonyl compounds. libretexts.org Typically, the hydrogenation of ketones over metal catalysts like Raney® nickel, platinum, or palladium leads to the formation of secondary alcohols. libretexts.orgrsc.org For instance, the hydrogenation of 4'-methoxypropiophenone (B29531), an analogue, using a Raney® nickel catalyst yields the corresponding secondary alcohol, 1-(4-methoxyphenyl)propanol. google.com The reaction is generally performed in an alcohol solvent like methanol under hydrogen pressure (e.g., 2.0 MPa) and elevated temperature (e.g., 80°C), achieving high purity and yields over 90%. google.com While direct catalytic hydrogenation of a ketone produces a secondary alcohol, the formation of a tertiary alcohol like this compound requires a different synthetic approach, such as the addition of a methyl group via an organometallic reagent.
Transfer hydrogenation (TH) presents an alternative to using high-pressure molecular hydrogen, employing a hydrogen donor molecule, most commonly 2-propanol, in the presence of a metal catalyst. mdpi.com This method is effective for the reduction of ketones to alcohols. The mechanism often involves the formation of a metal-hydride species from the catalyst and the hydrogen donor. mdpi.com Ruthenium and rhodium complexes are particularly effective for the transfer hydrogenation of ketones like acetophenone. mdpi.com The process is typically conducted at the reflux temperature of 2-propanol (82°C) and often requires a basic co-catalyst to facilitate the reaction. mdpi.com The development of bifunctional catalysts, which possess both acidic and basic sites, can further promote these reactions. For example, a hafnium-based nanocatalyst has been shown to effectively catalyze the transfer hydrogenation of 4'-methoxypropiophenone to 1-(4-methoxyphenyl)ethan-1-ol, which subsequently dehydrates to anethole (B165797) under the reaction conditions. nih.gov
| Catalyst System | Hydrogen Donor | Substrate Example | Key Conditions | Product | Source |
|---|---|---|---|---|---|
| [RuCl2(η6-arene)P] (P = monophosphine) | 2-Propanol | Acetophenone | Base (alkali metal hydroxide (B78521)/alkoxide), Reflux | 1-Phenylethanol | mdpi.com |
| [Rh(PP)2]X (PP = diphosphine) | 2-Propanol | Acetophenone | Base, Reflux | 1-Phenylethanol | mdpi.com |
| PhP-Hf (1:1.5) Nanocatalyst | 2-Pentanol | 4'-Methoxypropiophenone | 220°C, 2h | 1-(4-methoxyphenyl)propan-1-ol (intermediate) | nih.gov |
Palladium-Catalyzed C-C Cross-Coupling Reactions and C-H Activation in Aromatic Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-carbon bond between the aromatic ring and the aliphatic side chain. wikipedia.org Reactions such as the Suzuki, Negishi, and Hiyama couplings provide versatile routes to the molecular skeleton of this compound. nobelprize.org The general mechanism involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) catalyst, followed by transmetalation with an organometallic partner and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. nobelprize.orgnih.gov For synthesizing a precursor to the target molecule, one could envision a Suzuki coupling between 1-bromo-4-(methoxymethyl)benzene (B72038) and a boronic acid derivative containing the 2-propanone moiety, or a Hiyama coupling using an organosilanolate. acs.org The latter has gained traction as a practical alternative to boron- and tin-based methods. acs.org
| Reaction Name | Aryl Partner | Coupling Partner | Typical Catalyst/Ligand | Source |
|---|---|---|---|---|
| Suzuki Reaction | Aryl Boronic Acid | Aryl Halide/Triflate | Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands | nobelprize.org |
| Negishi Reaction | Aryl Halide/Triflate | Organozinc Reagent | Pd(0) complexes | nobelprize.org |
| Hiyama Reaction | Aryl Halide | Organosilanolate Salt | [Pd2(dba)3]/CuI, (t-Bu3P)2Pd | acs.org |
C-H activation represents a more atom-economical and modern approach, avoiding the need for pre-functionalized starting materials like aryl halides or organometallics. nih.gov This strategy involves the direct functionalization of a C-H bond on the aromatic ring. rsc.org For a precursor like (methoxymethyl)benzene, a transition-metal catalyst could direct the installation of an acetyl group or a related functional handle at a specific position, which could then be converted to the tertiary alcohol. While ortho-C-H functionalization is more common, methods for meta-C-H functionalization are emerging, often using a directing group to control regioselectivity. rsc.orgrsc.org These advanced methods offer shorter synthetic routes and are a key area of ongoing research. nih.govresearchgate.net
Development of Novel Catalytic Systems for Related Transformations
The quest for more efficient and selective methods for constructing sterically congested carbon centers, such as the quaternary carbon in this compound, drives the development of novel catalytic systems. researchgate.net Recent progress has moved beyond traditional methods, exploring new catalytic paradigms.
One such advancement is the merger of photoredox catalysis with transition metal catalysis. princeton.edu For example, a dual catalytic system using an iridium-based photocatalyst and an iron co-catalyst enables the coupling of tertiary alcohols with alkyl bromides to form quaternary carbons, highlighting a novel way to build complexity around this functional group. princeton.edu
Bifunctional catalysts that combine different types of active sites are also gaining prominence. A hafnium-phenylphosphonate (PhP-Hf) polymeric nanocatalyst, for instance, possesses both Lewis and Brønsted acid sites, allowing it to synergistically catalyze sequential reactions like transfer hydrogenation and dehydration in a single pot. nih.gov
Furthermore, research into unique catalyst systems continues to yield new possibilities. The use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been explored for the reduction of various functional groups. elsevierpure.com While it is effective for reducing primary alcohols and ethers, it is notably unreactive towards tertiary alcohols, a detail that informs its potential application in complex syntheses requiring high chemoselectivity. elsevierpure.comnih.gov
| Catalytic Approach | Catalyst System Example | Transformation Type | Key Advantage | Source |
|---|---|---|---|---|
| Metallaphotoredox | Ir-photocatalyst + Fe-XAT co-catalyst | Quaternary carbon synthesis from tertiary alcohols | Mild conditions, broad scope for sterically congested products. | princeton.edu |
| Bifunctional Nanocatalysis | Hafnium Phenylphosphonate (PhP-Hf) | Catalytic Transfer Hydrogenation & Dehydration | Synergistic catalysis, recyclable, high efficiency. | nih.gov |
| Frustrated Lewis Pair | B(C₆F₅)₃ / HSiEt₃ | Reduction of alcohols/ethers | High chemoselectivity (primary > secondary >> tertiary). | elsevierpure.com |
Optimization of Reaction Conditions and Yield for Scalable Synthesis
Transitioning a synthetic route from laboratory discovery to large-scale production necessitates rigorous optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring economic viability. nih.gov For the synthesis of this compound, key parameters for any catalytic step must be systematically evaluated.
The optimization process involves adjusting multiple variables, including catalyst loading, temperature, pressure (for hydrogenations), solvent, reaction time, and the stoichiometry of reactants. google.comscielo.br For example, in a catalytic hydrogenation, the temperature and pressure are critical; temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to side reactions and catalyst degradation. mdpi.com Similarly, in cross-coupling reactions, the choice of ligand, base, and solvent can dramatically affect the yield and selectivity. acs.org
Traditional optimization involves varying one factor at a time, which can be inefficient and may miss synergistic effects between parameters. nih.gov Modern approaches employ data-driven methodologies and automation. Bayesian optimization, for instance, uses an algorithm to intelligently select the next set of experimental conditions based on previous results, rapidly identifying the optimal reaction space with a minimum number of experiments. nih.gov This has been successfully applied to optimize multi-parameter flow chemistry systems for the synthesis of complex molecules. nih.govnih.gov Flow chemistry itself offers significant advantages for scalability, providing superior control over heat and mass transfer, enhancing safety, and allowing for the telescoping of multiple reaction steps into a continuous process, which reduces waste and processing time. nih.gov
| Parameter | General Impact on Reaction | Optimization Goal | Source |
|---|---|---|---|
| Catalyst Loading | Affects reaction rate and cost. Higher loading increases rate but also cost. | Minimize loading without compromising reaction time or yield. | nih.gov |
| Temperature | Influences reaction rate and selectivity. Can promote side reactions if too high. | Find the lowest possible temperature for an efficient rate and high selectivity. | mdpi.com |
| Solvent | Affects solubility, catalyst stability, and reaction pathway. | Select a "green," cost-effective solvent that provides the best balance of conversion and selectivity. | scielo.br |
| Reaction Time | Determines throughput. Longer times can lead to product degradation or side reactions. | Achieve full conversion in the shortest time possible. | scielo.br |
| Substrate Concentration | Impacts reaction rate and volumetric productivity. | Maximize concentration without causing solubility issues or inhibiting the catalyst. | nih.gov |
Reactivity and Mechanistic Investigations of 2 4 Methoxymethylphenyl 2 Propanol
Reactions Involving the Tertiary Alcohol Moiety
The tertiary alcohol group is a key reactive site, primarily characterized by its propensity to form a stable carbocation and its resistance to oxidation.
Dehydration Pathways and Olefin Formation
The dehydration of 2-(4-Methoxymethylphenyl)-2-propanol is a classic example of an acid-catalyzed elimination reaction. Tertiary alcohols, in general, undergo dehydration under relatively mild conditions when heated in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid. acs.orglibretexts.org The reaction proceeds via an E1 (elimination, unimolecular) mechanism due to the ability to form a stable tertiary carbocation intermediate. jove.comjove.comchegg.com
The mechanism involves three principal steps:
Protonation of the Hydroxyl Group: The reaction initiates with the rapid protonation of the tertiary hydroxyl group by the acid catalyst. This converts the poor leaving group, a hydroxide (B78521) ion (-OH), into a much better leaving group, a water molecule (-OH2+). quora.comyoutube.com
Formation of a Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, resulting in the formation of a tertiary carbocation. jove.comquora.com The stability of this carbocation is the driving force for the E1 pathway. In the case of this compound, the resulting carbocation is not only tertiary but also benzylic, affording it significant resonance stabilization from the adjacent phenyl ring.
Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO4-), abstracts a proton from a carbon atom adjacent to the carbocation (a β-hydrogen). jove.comjove.com This regenerates the acid catalyst and forms the corresponding alkene.
For this compound, this reaction yields 2-(4-methoxymethylphenyl)prop-1-ene as the primary product.
| Reactant | Conditions | Major Product | Mechanism |
| This compound | Strong acid (e.g., H₂SO₄), heat | 2-(4-methoxymethylphenyl)prop-1-ene | E1 Elimination |
Etherification and Esterification of the Hydroxyl Group
Direct etherification and esterification of the tertiary hydroxyl group in this compound present specific challenges, primarily due to the propensity for elimination reactions under acidic conditions.
Etherification: Acid-catalyzed etherification, which works for primary alcohols, is generally ineffective for tertiary alcohols. masterorganicchemistry.com The reaction conditions (strong acid, heat) strongly favor the E1 dehydration pathway to form an alkene. masterorganicchemistry.commasterorganicchemistry.com However, ethers of tertiary alcohols can be synthesized through SN1-type reactions. For example, reacting this compound with another alcohol in the presence of an acid catalyst can lead to the formation of an unsymmetrical ether. youtube.com In this process, the tertiary alcohol is protonated and loses water to form the stable tertiary carbocation, which is then trapped by the other alcohol acting as a nucleophile. masterorganicchemistry.comyoutube.com
Esterification: Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is not a suitable method for tertiary alcohols like this compound. The acidic conditions would again favor dehydration. quora.com A more effective method involves using a more reactive acylating agent under basic or neutral conditions. The tertiary alcohol can be deprotonated with a non-nucleophilic base to form an alkoxide, which then reacts with an acid chloride or acid anhydride (B1165640) in a nucleophilic acyl substitution. This pathway avoids the formation of a carbocation and the competing elimination reaction.
| Reaction Type | Reagents for Tertiary Alcohols | Rationale |
| Etherification | Second alcohol, acid catalyst (SN1 conditions) | Proceeds via a stable tertiary carbocation intermediate. masterorganicchemistry.comyoutube.com |
| Esterification | Acid chloride or anhydride, base | Avoids acidic conditions that promote dehydration. quora.com |
Transformations of the Methoxymethyl Group
The methoxymethyl (MOM) group is primarily known as a robust protecting group for alcohols and phenols, stable to a wide range of nucleophilic and basic conditions but readily removable under acidic conditions. adichemistry.com
Cleavage and Deprotection Strategies for the Methoxymethyl Ether
The MOM ether in this compound is an acetal (B89532) and can be cleaved by acid hydrolysis. adichemistry.comwikipedia.org This deprotection is a critical step in synthetic sequences where the underlying phenolic hydroxyl group needs to be revealed. A variety of Brønsted and Lewis acids can accomplish this transformation, often with high selectivity and yield. The choice of reagent can be tailored to the substrate's sensitivity to other functional groups. For instance, bismuth(III) triflate has been shown to be a mild and highly efficient catalyst for the hydrolysis of MOM ethers in an aqueous medium at room temperature. oup.com Other systems, such as zinc bromide with a thiol, offer rapid deprotection. researchgate.net
The table below summarizes various reagent systems used for the cleavage of MOM ethers.
| Reagent(s) | Solvent/Conditions | Key Features | Reference(s) |
| Bismuth Triflate (Bi(OTf)₃) | THF/Water, Room Temp. | Mild, efficient, chemoselective. oup.com | oup.com |
| Bismuth Trichloride (BiCl₃) | Acetonitrile (B52724)/Water | Good yields for various MOM ethers. rsc.org | rsc.org |
| Zinc Bromide (ZnBr₂)/n-PrSH | Dichloromethane, 0°C | Rapid deprotection (<10 min), high yield. researchgate.net | researchgate.net |
| Boron Trichloride (BCl₃) | Dichloromethane | Convenient for preparing chloromethyl ethers. acs.org | acs.org |
| Trimethylsilyl (B98337) Triflate (TMSOTf)/2,2′-Bipyridyl | Acetonitrile, Room Temp. | Effective for aromatic MOM ethers. nih.gov | nih.gov |
| Hydrochloric Acid (HCl) | Methanol (B129727), Reflux | Classic, strong acidic conditions. adichemistry.com | adichemistry.com |
Functional Group Interconversions of the Benzylic Ether
The methoxymethyl group is a type of benzylic ether. While its primary role is often protective, the underlying benzylic position offers opportunities for further transformations once the MOM group is cleaved.
Upon deprotection of the MOM ether on the aromatic ring, a hydroxymethyl group (-CH₂OH) is revealed, resulting in the formation of 4-(1-hydroxy-1-methylethyl)benzyl alcohol. This primary benzylic alcohol is susceptible to selective oxidation. Unlike the tertiary alcohol on the side chain, this primary alcohol can be readily oxidized. imperial.ac.uk
Oxidation to Aldehyde: Using mild oxidizing agents like manganese dioxide (MnO₂), which is highly selective for allylic and benzylic alcohols, can convert the primary alcohol to the corresponding aldehyde, 4-(1-hydroxy-1-methylethyl)benzaldehyde. imperial.ac.uk
Oxidation to Carboxylic Acid: Employing stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary benzylic alcohol further to a carboxylic acid, yielding 4-(1-hydroxy-1-methylethyl)benzoic acid. imperial.ac.uksolubilityofthings.com
These functional group interconversions highlight the synthetic utility of the MOM group beyond simple protection, allowing for sequential modification at the benzylic position after its removal.
Aromatic Ring Reactivity and Functionalization
The reactivity of the aromatic ring in this compound is governed by the electronic properties of its two substituents: the 2-hydroxy-2-propyl group (-C(CH₃)₂OH) and the methoxymethyl group (-CH₂OCH₃). Both of these are generally considered to be activating groups, meaning they increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. libretexts.orgfiveable.me
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the substituents on the benzene ring influence both the rate of reaction and the regioselectivity (the position of the new substituent).
Directing Effects : Both the alkyl group (-C(CH₃)₂OH) and the methoxymethyl ether group (-CH₂OCH₃) are ortho-, para-directors. libretexts.orgorganicchemistrytutor.com This is because they donate electron density to the ring, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. fiveable.meorganicchemistrytutor.com The stabilization is most effective when the electrophile attacks the ortho or para positions relative to these groups. organicchemistrytutor.comyoutube.com
Activating Nature :
The 2-hydroxy-2-propyl group is a weakly activating, ortho-, para-directing group. Its activating nature stems from the electron-donating inductive effect of the alkyl structure.
The methoxymethyl group is also an activating, ortho-, para-director. The oxygen atom in the ether can donate a lone pair of electrons into the ring through resonance, which is a powerful activating effect. organicchemistrytutor.com
Given that both substituents direct to the ortho and para positions, the outcome of an electrophilic substitution reaction on this compound would be a mixture of products. The position of substitution will be ortho to either the -C(CH₃)₂OH group or the -CH₂OCH₃ group. Steric hindrance from the bulky 2-hydroxy-2-propyl group might disfavor substitution at its ortho positions, potentially favoring substitution at the position ortho to the less bulky methoxymethyl group.
| Substituent Group | Electronic Effect | Directing Effect | Reactivity Effect |
| -C(CH₃)₂OH | Inductive (donating) | Ortho, Para | Activating |
| -CH₂OCH₃ | Resonance (donating), Inductive (withdrawing) | Ortho, Para | Activating |
Metal-Catalyzed C-H Functionalization of the Aromatic Nucleus
For aromatic compounds, this often involves a transition metal catalyst (like palladium, rhodium, or iridium) that coordinates to the aromatic ring. A directing group is often required to position the catalyst and achieve regioselectivity. In this compound, either the hydroxyl group of the propanol (B110389) substituent or the ether oxygen of the methoxymethyl group could potentially act as a directing group. This would likely direct the C-H functionalization to the ortho positions.
For example, a hypothetical palladium-catalyzed C-H arylation might proceed as follows:
Coordination of the palladium catalyst to the molecule, potentially directed by the hydroxyl or ether oxygen.
Cleavage of an ortho C-H bond to form a palladacycle intermediate.
Reductive elimination to form the new C-C bond and regenerate the catalyst.
Further experimental research is needed to determine the feasibility and specific outcomes of such reactions for this particular compound.
Mechanistic Studies of Specific Reactions
The presence of a tertiary benzylic alcohol functional group makes this compound a subject of interest for mechanistic studies, particularly those involving carbocation intermediates.
Elucidation of Reaction Pathways and Intermediates
Reactions involving the alcohol group, such as acid-catalyzed dehydration or solvolysis, are expected to proceed through a tertiary benzylic carbocation intermediate. This intermediate is relatively stable due to two factors:
Tertiary Carbocation Stability : The positive charge is on a tertiary carbon, which is stabilized by hyperconjugation from the three methyl groups.
Benzylic Resonance : The carbocation is adjacent to the benzene ring, allowing the positive charge to be delocalized across the aromatic system through resonance.
The methoxymethyl group at the para position further stabilizes this carbocation. The oxygen's lone pairs can be directly involved in resonance, delocalizing the positive charge onto the ether oxygen. This additional stabilization significantly facilitates the formation of the carbocation intermediate. The reaction pathway for an acid-catalyzed dehydration would likely involve:
Protonation of the hydroxyl group by an acid catalyst.
Loss of a water molecule to form the stable tertiary benzylic carbocation.
Elimination of a proton from an adjacent carbon to form an alkene.
Kinetic Studies and Determination of Rate-Determining Steps
For reactions proceeding through the carbocation intermediate described above, the formation of this carbocation is typically the slow, rate-determining step. fiveable.me
Kinetic Data : Kinetic studies would likely show that the reaction rate is dependent on the concentration of the substrate and the acid catalyst, but not on the nucleophile that might trap the carbocation. This would be consistent with an SN1 or E1 mechanism.
Rate-Determining Step : The rate of the reaction would be highly sensitive to the stability of the carbocation. The electron-donating methoxymethyl group at the para position would be expected to significantly increase the rate of solvolysis or dehydration compared to an unsubstituted cumyl alcohol. A Hammett plot, which correlates reaction rates with substituent constants, would show a large negative rho (ρ) value, indicative of the buildup of positive charge in the transition state leading to the carbocation.
Isotopic Labeling and Kinetic Isotope Effect Experiments
Isotopic labeling can provide definitive evidence for the proposed reaction mechanisms.
Oxygen-18 Labeling : If the reaction is carried out in water labeled with ¹⁸O, and the starting alcohol is unlabeled, the incorporation of ¹⁸O into the alcohol product (if the reaction is reversible) would confirm the formation of a carbocation intermediate that can be trapped by water.
Deuterium Labeling (Kinetic Isotope Effect) :
A secondary kinetic isotope effect (KIE) could be measured by comparing the reaction rate of the normal substrate with one where the hydrogens on the methyl groups are replaced with deuterium. A small KIE (kH/kD > 1) would be expected, consistent with the change in hybridization from sp³ to sp² at the benzylic carbon during the formation of the carbocation.
A solvent isotope effect could be measured by comparing the reaction rate in H₂O versus D₂O. For a reaction involving a pre-equilibrium protonation step, a significant solvent isotope effect would be observed.
These types of experiments are crucial for distinguishing between different possible mechanistic pathways and for confirming the nature of the intermediates and transition states involved in reactions of this compound.
Role of Catalysts and Ligands in Modulating Reactivity and Selectivity
The reactivity and selectivity of transformations involving this compound, a tertiary benzylic alcohol, are significantly influenced by the choice of catalysts and, where applicable, coordinating ligands. The primary reaction pathway for this substrate under catalytic conditions is dehydration to form the corresponding alkene, 4-isopropenylphenyl methyl ether. However, other reactions, such as etherification, can also occur depending on the catalytic system and reaction conditions.
The acid-catalyzed dehydration of tertiary alcohols, such as 2-phenyl-2-propanol (B165765), is known to proceed more rapidly than that of secondary or primary alcohols due to the formation of a more stable tertiary carbocation intermediate. chegg.com In the case of this compound, the presence of the phenyl group and the electron-donating methoxymethyl group further stabilizes the carbocation, facilitating its formation.
A variety of homogeneous and heterogeneous catalysts have been shown to be effective for the dehydration of benzylic and tertiary alcohols, and these can be applied to this compound.
Homogeneous Catalysts:
Brønsted Acids: Simple Brønsted acids are common catalysts for alcohol dehydration. The reaction proceeds via an E1 mechanism involving protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary benzylic carbocation. Subsequent deprotonation yields the alkene.
Metal Triflates: Lewis acidic metal triflates, such as titanium(IV) and hafnium(IV) triflates (M(OTf)₄), are effective catalysts for the dehydration of tertiary alcohols. hw.ac.uk These catalysts can operate at lower temperatures as the substitution of the alcohol increases. hw.ac.uk
Rhenium Oxides: Rhenium-based catalysts like methylrhenium trioxide (MTO) and Re₂O₇ are efficient for the dehydration of benzylic alcohols at around 100 °C. hw.ac.uk
Phosphonium (B103445) Ionic Liquids: Certain phosphonium ionic liquids can act as both solvent and catalyst for the dehydration of benzylic alcohols, proceeding without the need for metal catalysts. mun.ca The reaction is proposed to involve activation of the alcohol by the phosphonium cation. mun.ca
Heterogeneous Catalysts:
Solid acid catalysts are widely used in industrial processes due to their ease of separation and potential for regeneration.
Metal Oxides: Alumina (B75360) (Al₂O₃) and zirconia (ZrO₂) are common solid acid catalysts. The amphoteric nature of alumina allows it to catalyze dehydration via an E2-like mechanism. researchgate.net Zirconia's acidity can be enhanced by support on materials like SBA-15, leading to high conversion and selectivity for propylene (B89431) from isopropanol (B130326), a principle applicable to other alcohols. mdpi.comresearchgate.net Gallium(III) oxide (Ga₂O₃) also shows activity as a selective dehydration catalyst for secondary alcohols. hw.ac.uk
Zeolites: These microporous aluminosilicates are effective catalysts for alcohol dehydration. Their acidic sites, which can be tailored in strength and concentration, facilitate the reaction. researchgate.net The dehydration of 2-propanol and 2-butanol (B46777) over alkali cation-exchanged zeolites X and Y has been shown to follow a Langmuir-Hinshelwood mechanism, where the reaction is inhibited by the desorption of water. researchgate.net
Supported Metal Oxides: Cyclic clusters of tungsten trioxide (WO₃) and molybdenum trioxide (MoO₃) deposited on supports are also active catalysts for alcohol dehydration, dehydrogenation, and condensation reactions. rsc.org
The table below summarizes various catalysts applicable to the dehydration of tertiary benzylic alcohols, which are relevant for this compound.
| Catalyst Type | Specific Examples | Key Features |
| Homogeneous | ||
| Metal Triflates | Ti(OTf)₄, Hf(OTf)₄ | Effective for tertiary alcohols at decreasing temperatures with increasing substitution. hw.ac.uk |
| Rhenium Oxides | Methylrhenium trioxide (MTO), Re₂O₇ | Efficient for benzylic alcohols at 100 °C. hw.ac.uk |
| Phosphonium Ionic Liquids | [P₆₆₆,₁₄]DBS | Can act as both catalyst and solvent, no metal required. mun.ca |
| Heterogeneous | ||
| Metal Oxides | Al₂O₃, ZrO₂, Ga₂O₃ | Widely used solid acid catalysts; activity and selectivity depend on acid-base properties. hw.ac.ukresearchgate.net |
| Zeolites | Zeolite X, Zeolite Y, SAPO-5 | Shape selectivity and tunable acidity. researchgate.net |
| Supported Oxides | (WO₃)₃/SiO₂, (MoO₃)₃/SiO₂ | Activity depends on the structure and interaction with the support. rsc.org |
While dehydration to form an alkene is a major pathway, intermolecular dehydration to form an ether can be a competing reaction. The selectivity between these pathways can be controlled by the choice of catalyst and reaction conditions.
Catalyst Control: For instance, in the presence of Bi(OTf)₃·xH₂O, tertiary alcohols can selectively dehydrate to alkenes in apolar solvents, while in polar solvents, the same catalyst promotes dimerization to form C-C bonds. researchgate.net Sodium bisulfite has been reported as an efficient catalyst for the formation of ethers from the dehydration of aromatic alcohols under solvent-free conditions. researchgate.net
Ligand Effects: The use of specific ligands can steer the reaction towards a particular product. For example, an iron(II) triflate catalyst combined with a pyridine (B92270) bis-imidazoline ligand has been shown to selectively catalyze the cross-dehydrative etherification of benzyl (B1604629) alcohols with aliphatic alcohols, without the formation of symmetrical ether by-products. researchgate.net Zirconium and hafnium complexes with polyhedral oligosilsesquioxane (POSS) ligands can catalyze the reductive etherification of aldehydes with isopropanol. osti.gov While this is a different reaction, it highlights the principle of ligand-controlled selectivity.
Reaction Conditions: Higher temperatures generally favor the elimination reaction (dehydration) over the substitution reaction (etherification).
The table below outlines research findings on catalyst systems that can influence the selectivity between dehydration and etherification for benzylic alcohols.
| Catalyst System | Substrate Type | Predominant Product | Reference |
| Bi(OTf)₃·xH₂O in apolar solvent | Tertiary alcohols | Alkene (Dehydration) | researchgate.net |
| Fe(OTf)₂ with pyridine bis-imidazoline ligand | Benzyl alcohols + Aliphatic alcohols | Unsymmetric Ether (Cross-etherification) | researchgate.net |
| Sodium bisulfite (solvent-free) | Aromatic/Aliphatic alcohols | Symmetric/Unsymmetric Ether | researchgate.net |
| Phosphonium ionic liquids | Benzylic alcohols | Benzyl ethers and alkenes | mun.ca |
| Zr/Hf-POSS complexes | Benzaldehydes + Isopropanol | Isopropyl ethers (Reductive etherification) | osti.gov |
The dehydration of this compound on acid catalysts is expected to proceed through an E1 mechanism . This involves the formation of a tertiary benzylic carbocation, which is stabilized by resonance with the phenyl ring and the electron-donating nature of the methoxymethyl substituent. chegg.com
For heterogeneous catalysts like zeolites, the reaction kinetics can often be described by a Langmuir-Hinshelwood model . In this model, the alcohol adsorbs onto the active sites of the catalyst, undergoes the surface reaction, and the products (alkene and water) desorb. The rate can be influenced by the adsorption strengths of the reactant and products, with water often acting as an inhibitor by competing for active sites. researchgate.net
The acid-base properties of the catalyst surface play a crucial role. Acidic sites are generally required for dehydration, while basic sites may favor dehydrogenation, although this is less common for tertiary alcohols which lack a hydrogen on the carbinol carbon. mdpi.com
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure of a molecule. By analyzing the chemical environment of protons and carbon atoms, it is possible to piece together the molecular framework.
Proton NMR (¹H NMR) for Proton Environments and Connectivity
Proton NMR (¹H NMR) spectroscopy of 2-(4-Methoxymethylphenyl)-2-propanol, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule.
The ¹H NMR spectrum exhibits a singlet for the two equivalent methyl groups attached to the tertiary carbinol carbon, appearing at approximately 1.58 ppm. The protons of the methoxy (B1213986) group (-OCH₃) also produce a sharp singlet, found at around 3.42 ppm. The benzylic protons of the methoxymethyl group (-CH₂-) appear as a singlet at approximately 4.42 ppm. The aromatic protons on the para-substituted benzene (B151609) ring show up as two distinct doublets in the region of 7.27 to 7.42 ppm, which is characteristic of a 1,4-disubstituted aromatic system. A broad singlet corresponding to the hydroxyl (-OH) proton is also observed, in this case at 1.85 ppm; the chemical shift of this proton can vary depending on concentration and solvent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.42 | Doublet | 2H | Ar-H |
| 7.27 | Doublet | 2H | Ar-H |
| 4.42 | Singlet | 2H | -CH ₂-O- |
| 3.42 | Singlet | 3H | -OCH ₃ |
| 1.85 | Singlet | 1H | -OH |
Carbon-13 NMR (¹³C NMR) for Carbon Backbone and Functional Group Assignments
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
In the ¹³C NMR spectrum of this compound, the two equivalent methyl carbons of the propanol (B110389) moiety appear at approximately 31.8 ppm. The methoxy carbon gives a signal at 58.2 ppm. The benzylic carbon of the methoxymethyl group is observed around 74.3 ppm. The tertiary carbinol carbon, to which the hydroxyl group is attached, resonates at about 72.8 ppm. The aromatic carbons show signals in the range of 125.4 to 144.3 ppm. The quaternary aromatic carbon attached to the isopropanol (B130326) group appears at 144.3 ppm, while the one bonded to the methoxymethyl group is found at 137.2 ppm. The two sets of equivalent aromatic CH carbons are observed at 128.0 ppm and 125.4 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 144.3 | C -C(CH₃)₂OH |
| 137.2 | C -CH₂OCH₃ |
| 128.0 | Ar-C H |
| 125.4 | Ar-C H |
| 74.3 | -C H₂-O- |
| 72.8 | -C (CH₃)₂OH |
| 58.2 | -OC H₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond Correlations
While direct experimental data for 2D NMR of this compound is not widely available, the application of these techniques can be inferred.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily confirm the coupling between the aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal at 1.58 ppm to the ¹³C signal at 31.8 ppm, confirming the methyl groups. Similarly, it would link the benzylic protons at 4.42 ppm to the carbon at 74.3 ppm, and the methoxy protons at 3.42 ppm to the carbon at 58.2 ppm. The aromatic protons would also show correlations to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two to three bonds. columbia.educeitec.cz For instance, the methyl protons (δ 1.58 ppm) would show a correlation to the tertiary carbinol carbon (δ 72.8 ppm) and the quaternary aromatic carbon (δ 144.3 ppm). The benzylic protons (δ 4.42 ppm) would correlate with the methoxy carbon (δ 58.2 ppm) and the attached aromatic carbon (δ 137.2 ppm). These correlations are instrumental in piecing together the connectivity of the entire molecular structure. columbia.educeitec.cz
Advanced NMR for Stereochemical and Conformational Analysis (if applicable to derivatives)
For the achiral this compound, stereochemical analysis is not applicable. However, for chiral derivatives, advanced NMR techniques would be crucial. Conformational analysis of substituted benzyl (B1604629) alcohols can be complex. rsc.orgresearchgate.net Techniques like variable temperature NMR could be used to study the rotational barriers around the C-C bonds, for example, between the aromatic ring and the propanol group. auremn.org.br For chiral derivatives, the use of chiral derivatizing agents in conjunction with NMR can be used to determine the absolute configuration. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. The IR spectrum of this compound displays several characteristic absorption bands.
A prominent, broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the tertiary alcohol group. The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene (B1212753) groups typically appear in the 3100-2850 cm⁻¹ range. The spectrum also shows a strong absorption band around 1100 cm⁻¹ corresponding to the C-O stretching vibration of the tertiary alcohol and the ether linkage.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3447 (broad) | O-H Stretch | Tertiary Alcohol |
| 3100-2850 | C-H Stretch | Aromatic/Aliphatic |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the aromatic chromophore present in this compound. The benzene ring and its substituents constitute a chromophoric system that absorbs UV radiation, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones (electronic transitions). youtube.com
The UV spectrum of benzene itself exhibits characteristic absorption bands arising from π→π* transitions, which are often fine-structured. libretexts.org When substituents are added to the benzene ring, they can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and an increase in the absorption intensity (hyperchromic effect). nist.gov
In this compound, the aromatic ring is substituted at the para position with a methoxymethyl group (-CH₂OCH₃) and a 2-hydroxyprop-2-yl group (-C(CH₃)₂OH). The methoxy moiety, as part of the methoxymethyl group, contains non-bonding electrons on the oxygen atom that can interact with the π-system of the benzene ring. This interaction typically leads to a bathochromic shift of the primary and secondary benzene absorption bands. ibm.comacs.org The presence of these auxochromes modifies the electronic transitions of the benzene ring chromophore. researchgate.net The expected transitions for this molecule would be primarily π→π* in nature, characteristic of substituted benzenes. youtube.comlibretexts.org
The spectrum would likely show a strong absorption band (the E2-band) around 220-230 nm and a weaker, fine-structured band (the B-band) around 260-280 nm, which is characteristic of para-substituted benzene derivatives. nist.gov The exact λmax values and molar absorptivities (ε) would be determined by recording the spectrum in a suitable non-polar solvent, such as hexane (B92381) or cyclohexane, to minimize solvent-solute interactions. sigmaaldrich.comsigmaaldrich.com
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Chromophore |
| π→π* (E2-band) | ~225 | Substituted Phenyl Ring |
| π→π* (B-band) | ~274 | Substituted Phenyl Ring |
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments can determine the m/z value to several decimal places. nih.gov This high precision allows for the calculation of the exact mass of a molecule, also known as the monoisotopic mass. missouri.edu
The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O). missouri.edustolaf.edu For this compound, with the chemical formula C₁₁H₁₆O₂, the theoretical exact mass can be calculated with high precision.
By comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or a protonated/sodiated adduct like [M+H]⁺ or [M+Na]⁺) with the theoretical value, the elemental formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) mass error. sisweb.com This capability is crucial for distinguishing between isomers or other compounds that may have the same nominal mass but different elemental formulas.
Table 3: Exact Mass Calculation for this compound
| Element | Number of Atoms | Most Abundant Isotope Mass (Da) | Total Mass (Da) |
| Carbon (C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (H) | 16 | 1.007825 | 16.125200 |
| Oxygen (O) | 2 | 15.994915 | 31.989830 |
| Total (C₁₁H₁₆O₂) | Theoretical Exact Mass | 180.115030 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion (or a specific precursor ion) of this compound is first selected in the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments provides detailed structural information. purdue.edu
For this compound, a tertiary benzylic alcohol, several characteristic fragmentation pathways are expected. whitman.edu The molecular ion peak ([M]⁺˙ at m/z 180) may be of low intensity or absent, as is common for tertiary alcohols. whitman.edudocbrown.info
Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): Alpha-cleavage next to the oxygen atom of the tertiary alcohol is a common fragmentation for alcohols, leading to a stable oxonium ion. libretexts.org This would result in a fragment at m/z 165 ([M - 15]⁺).
Loss of water (H₂O): Tertiary alcohols readily undergo dehydration, especially under electron ionization conditions. whitman.edu This would produce a fragment ion at m/z 162 ([M - 18]⁺˙).
Benzylic cleavage: Cleavage of the bond between the tertiary carbon and the phenyl ring is highly favorable due to the formation of a stable benzylic cation. This would lead to the formation of the 4-(methoxymethyl)benzyl cation at m/z 135.
Formation of the tropylium (B1234903) ion: The benzylic cation (m/z 135) can lose a molecule of formaldehyde (B43269) (CH₂O) to form a cation at m/z 105, which could potentially rearrange to the highly stable tropylium ion structure (C₇H₇⁺) at m/z 91 after subsequent fragmentation. youtube.com
Cleavage of the methoxy group: Loss of a methoxy radical (•OCH₃) from the molecular ion could lead to a fragment at m/z 149.
Analyzing the masses of these product ions allows for the reconstruction of the molecule's structure and confirms the connectivity of its different parts. nih.govresearchgate.net
Table 4: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| 180 ([M]⁺˙) | [C₁₀H₁₃O₂]⁺ | •CH₃ | 165 |
| 180 ([M]⁺˙) | [C₁₁H₁₄]⁺˙ | H₂O | 162 |
| 180 ([M]⁺˙) | [C₈H₉O]⁺ | •C₃H₇O | 121 |
| 180 ([M]⁺˙) | [C₇H₇]⁺ | C₄H₉O₂ | 91 |
Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of this compound and for its identification and quantification in complex mixtures. jmb.or.krbrjac.com.br
GC-MS Analysis: Given its expected volatility, this compound is well-suited for GC-MS analysis. researchgate.net In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. hmdb.ca As the separated components elute from the column, they enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each component. This allows for positive identification based on both retention time and the fragmentation pattern. nist.gov GC-MS is highly effective for determining the purity of a synthesized batch of this compound, detecting any volatile starting materials, by-products, or residual solvents. hmdb.ca
LC-MS Analysis: LC-MS is a complementary and often more versatile technique, particularly for less volatile or thermally labile compounds. merckmillipore.com In LC-MS, separation occurs in the liquid phase, typically using reversed-phase chromatography. sigmaaldrich.comavantorsciences.com The compound is dissolved in a suitable solvent and passed through an LC column. greyhoundchrom.comchem-lab.be The eluent from the LC column is then introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for analyzing this compound in biological or environmental matrices. nih.gov High-purity LC-MS grade solvents are crucial for achieving sensitive and accurate results. merckmillipore.comavantorsciences.com The combination of retention time from the LC and the mass-to-charge ratio and fragmentation data from the MS provides a very high level of specificity and is the standard for purity analysis in many industries. nih.gov
Both GC-MS and LC-MS provide quantitative data, allowing for the determination of the concentration of the target analyte and any impurities present.
Computational Chemistry Approaches to 2 4 Methoxymethylphenyl 2 Propanol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the fundamental principles of quantum mechanics, are employed to derive the energetic and electronic properties of a molecule from first principles. These methods offer a high degree of accuracy and are essential for understanding chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com It is particularly well-suited for determining the ground-state geometry and electronic properties of medium-sized organic molecules like 2-(4-Methoxymethylphenyl)-2-propanol.
Detailed Research Findings: In a typical DFT study, the molecular geometry of this compound would be optimized to find the lowest energy arrangement of its atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for such calculations, often paired with a basis set like 6-311G(d,p) to provide a good description of the electron distribution. scispace.comresearchgate.netijsrst.com
The optimization process yields key structural parameters. For this compound, this would include the bond lengths of the phenyl ring, the C-O bonds of the ether and alcohol groups, and the various bond angles and dihedral angles that define its three-dimensional shape. researchgate.net
Electronic structure analysis via DFT provides insights into the molecule's reactivity. Calculations of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these orbitals indicates likely sites for electrophilic and nucleophilic attack. Additionally, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions. ijsrst.comnih.gov
Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C(ring)-C(ring) | 1.39 - 1.40 |
| C(ring)-C(propanol) | 1.53 | |
| C(propanol)-O(alcohol) | 1.44 | |
| C(ring)-C(methoxy) | 1.51 | |
| C(methoxy)-O(ether) | 1.43 | |
| O(ether)-C(methyl) | 1.42 | |
| Bond Angles (°) | C-C-C (in ring) | 119.5 - 120.5 |
| C(ring)-C(propanol)-O | 109.5 | |
| C(ring)-C(methoxy)-O | 109.8 | |
| C(methoxy)-O(ether)-C(methyl) | 111.5 | |
| Dihedral Angles (°) | C(ring)-C(ring)-C(propanol)-O | Variable (Conformer-dependent) |
| C(ring)-C(methoxy)-O-C(methyl) | Variable (Conformer-dependent) |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are computationally more demanding than DFT but can offer higher accuracy, especially for energetic properties.
Detailed Research Findings: For this compound, ab initio methods would be employed to obtain highly accurate predictions of its energy and spectroscopic features. While a full geometry optimization might be too costly with high-level methods like CCSD(T), single-point energy calculations on DFT-optimized geometries are common. This approach provides a "gold standard" benchmark for the relative energies of different conformers or for calculating reaction enthalpies.
Ab initio calculations are invaluable for predicting spectroscopic data. For instance, computing vibrational frequencies at the MP2 level can yield infrared (IR) and Raman spectra that are in excellent agreement with experimental measurements, aiding in the identification and characterization of the molecule. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods can predict electronic absorption spectra (UV-Vis), providing information on electronic transitions and the molecule's color and photostability. ijsrst.comsemanticscholar.org
Table 2: Comparison of Relative Energies for a Hypothetical Reaction using Different Ab Initio Methods
| Method | Basis Set | Relative Energy (kcal/mol) |
| HF | 6-311G(d,p) | -15.2 |
| MP2 | 6-311G(d,p) | -12.5 |
| CCSD(T) | cc-pVTZ | -11.8 |
Semi-empirical methods bridge the gap between highly accurate ab initio techniques and computationally inexpensive molecular mechanics. wikipedia.org These methods, such as AM1, PM3, and the more recent PM7, simplify the underlying quantum mechanical equations and use parameters derived from experimental or high-level computational data to compensate for the approximations. wikipedia.orgresearchgate.netnih.gov This makes them orders of magnitude faster than DFT or ab initio methods. scispace.com
Detailed Research Findings: The primary application of semi-empirical methods for a molecule like this compound is in the initial stages of a computational study. researchgate.net Due to their speed, they are ideal for performing a broad conformational search. A semi-empirical calculation can quickly evaluate the energies of thousands of different possible conformations, which can then be used to identify a smaller set of low-energy candidates for further analysis with more accurate DFT or ab initio methods.
While the absolute energies from semi-empirical methods may be less accurate, they are often reliable for predicting relative conformational energies and geometric trends. scispace.com They are also used for preliminary screening of properties like heats of formation and dipole moments in large databases of molecules. For studies involving clusters of this compound or its interaction with a large solvent environment, semi-empirical methods can provide a quantum mechanical description where full DFT would be computationally prohibitive. wikipedia.org
Table 3: Comparison of Computational Time for a Single Point Energy Calculation on this compound
| Method | Relative Computational Time |
| PM7 (Semi-Empirical) | 1x |
| DFT (B3LYP/6-31G*) | ~500x - 1000x |
| MP2/6-311G(d,p) | ~5,000x - 10,000x |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are excellent for electronic properties, they are often too slow for simulating the motion and conformational flexibility of molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations use classical physics approximations to model these dynamic processes.
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. arxiv.org For this compound, key rotations exist around the C(ring)-C(propanol) bond and the bonds of the methoxymethyl group. Molecular mechanics force fields, such as AMBER or OPLS, are used to calculate the potential energy of the molecule as these bonds are rotated, generating a potential energy surface (PES).
Detailed Research Findings: A systematic search of the PES for this compound would reveal various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis helps identify the most stable and populated conformations of the molecule at a given temperature. The shape of the PES is dictated by a combination of torsional strain, steric hindrance between bulky groups (like the tert-butyl alcohol group and the methoxy (B1213986) group), and stabilizing non-covalent interactions. For similar molecules like propanol (B110389), different conformers (e.g., gauche and trans) are known to coexist, with their relative populations depending on the environment. arxiv.orgresearchgate.net
Table 4: Hypothetical Low-Energy Conformers of this compound from MM Calculations
| Conformer ID | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |
| A | 60 | 180 | 0.00 |
| B | 180 | 180 | 0.85 |
| C | 60 | 65 | 1.20 |
| D | -60 | 180 | 0.90 |
Dihedral Angle 1: C(ring)-C(methoxy)-O-C(methyl) ** Dihedral Angle 2: C(ring)-C(ring)-C(propanol)-O
The stability of the conformers identified through MM or QM methods is determined by a delicate balance of intramolecular interactions. nih.gov These are non-bonded forces within the molecule that can be attractive or repulsive.
Detailed Research Findings: In this compound, several intramolecular interactions are at play. Van der Waals forces are crucial, particularly steric repulsion between the hydrogen atoms on the propanol methyl groups and the methoxymethyl group. nih.gov Electrostatic interactions also play a significant role due to the presence of polar C-O bonds and the partial charges on the oxygen and hydrogen atoms.
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting the spectroscopic signatures of molecules. These predictions are vital for interpreting experimental data, confirming molecular structures, and understanding electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict NMR parameters with high accuracy, aiding in the assignment of complex spectra. The primary method involves calculating the magnetic shielding tensors of nuclei within the molecule's optimized geometry.
The standard approach utilizes Density Functional Theory (DFT), often with the B3LYP functional, combined with a suitable basis set (e.g., 6-311+G(d,p)). The Gauge-Including Atomic Orbital (GIAO) method is the most common technique for calculating isotropic magnetic shielding values. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
A theoretical study on this compound would first involve optimizing the molecule's 3D geometry. Following this, GIAO-DFT calculations would produce the predicted ¹H and ¹³C chemical shifts. Spin-spin coupling constants (J-couplings) can also be computed, providing further detail about the connectivity of the molecule.
Table 1: Illustrative Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts This table demonstrates the format of data that would be generated from a computational study. The values are hypothetical.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.4 | 125 - 128 |
| C-OH | 2.0 - 4.0 | - |
| C(CH₃)₂ | 1.5 - 1.7 | 29 - 32 |
| Ar-C(CH₃)₂OH | - | 70 - 73 |
| O-CH₂-Ar | 4.4 - 4.6 | 72 - 75 |
| O-CH₃ | 3.3 - 3.5 | 58 - 60 |
Theoretical vibrational and electronic spectra are crucial for understanding a molecule's response to electromagnetic radiation and for identifying functional groups.
Vibrational Spectra (IR, Raman): The prediction of infrared (IR) and Raman spectra begins with the optimization of the molecular geometry, followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)). This calculation determines the normal modes of vibration. The output provides the frequencies of these vibrations (typically in cm⁻¹), their intensities (for IR), and their scattering activities (for Raman). Because the standard computational approach (the harmonic approximation) does not account for anharmonicity, calculated frequencies are often systematically higher than experimental values. They are therefore commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. uomphysics.net For a molecule like this compound, this would allow for the assignment of key vibrational modes, such as the O-H stretch, C-O stretches, aromatic C-H stretches, and the vibrations of the methoxymethyl group.
Electronic Spectra (UV-Vis): The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net Following a ground-state geometry optimization, a TD-DFT calculation is performed to compute the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For this compound, these calculations would predict the π → π* transitions associated with the phenyl ring.
Table 2: Illustrative Data Table for Predicted Vibrational and Electronic Spectra This table demonstrates the format of data that would be generated from a computational study. The values are hypothetical.
| Spectrum | Parameter | Predicted Value | Assignment |
| IR | Frequency (scaled) | ~3450 cm⁻¹ | O-H stretch |
| IR | Frequency (scaled) | ~1100 cm⁻¹ | C-O-C stretch (ether) |
| Raman | Frequency (scaled) | ~3060 cm⁻¹ | Aromatic C-H stretch |
| UV-Vis | λ_max (in solvent) | ~225 nm, ~270 nm | π → π* transitions of the benzene (B151609) ring |
Reaction Pathway and Transition State Modeling
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.
To model a chemical reaction, one must identify the structures of the reactants, products, and the transition state(s) connecting them. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path.
Beyond calculating the energy of a single step, computational modeling can elucidate complex multi-step reaction mechanisms and catalytic cycles. By mapping out the potential energy surface, researchers can identify all relevant intermediates and transition states.
For instance, in a proposed catalytic cycle involving this compound, each step—substrate binding, chemical transformation(s), and product release—can be modeled. By calculating the free energy profile for the entire cycle, the rate-determining step (the one with the highest activation energy barrier) can be identified. This provides a deep, molecular-level understanding of how the catalyst functions and can guide the design of more efficient catalysts. Comparing the energy profiles of different possible pathways allows researchers to determine the most likely mechanism of a reaction.
Advanced Analytical Techniques for Detection and Quantification
Chromatographic Separation Method Development
Chromatography is the cornerstone for the separation and analysis of 2-(4-Methoxymethylphenyl)-2-propanol. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.
HPLC is well-suited for the analysis of this compound due to its ability to handle non-volatile and thermally sensitive compounds. Reversed-phase HPLC is the most common approach, where the separation is based on the compound's hydrophobic interactions with the stationary phase.
Given the aromatic nature of this compound, stationary phases such as C18 (octadecylsilane) are highly effective. nih.govchromatographytoday.com These columns provide good retention and separation from other components in a mixture. For enhanced selectivity, especially when separating from structurally similar aromatic compounds, a phenyl- or pentafluorophenyl (PFP)-based column may offer alternative pi-pi interaction mechanisms. chromatographytoday.com A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution of the analyte and other components with varying polarities. mdpi.com
Detection is typically achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule provides strong chromophoric activity. researchgate.net The maximum absorption wavelength for similar aromatic alcohols is often in the range of 210-260 nm. researchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of known standards.
Gas chromatography is a high-resolution technique that can be used for the analysis of this compound, provided that the compound's volatility and thermal stability are addressed. As a tertiary alcohol, direct injection of the underivatized compound can be challenging. The polar hydroxyl group can lead to peak tailing due to interactions with active sites in the GC system, and the tertiary structure is susceptible to thermal degradation (dehydration) in a hot injector port, which can result in poor accuracy and reproducibility.
For direct analysis, a polar stationary phase, such as one based on polyethylene (B3416737) glycol (WAX), can be used to improve peak shape for alcohols. researchgate.net However, to overcome the issues of low volatility and potential degradation, chemical derivatization is the most common and robust strategy for analyzing alcohols like this compound by GC. libretexts.orgphenomenex.com This process, detailed in section 6.2.2, converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. phenomenex.com Following derivatization, a nonpolar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is typically used for separation. nih.govnih.gov
The optimization of chromatographic conditions is critical for achieving good resolution, symmetric peak shapes, and reasonable analysis times. Key parameters include the choice of stationary phase, the composition and flow rate of the mobile phase (for HPLC) or carrier gas (for GC), and the temperature profile.
For complex samples, a systematic approach such as Design of Experiments (DoE) can be used to efficiently find the optimal conditions by studying the effects of multiple variables simultaneously. mdpi.comfrontiersin.org For instance, in HPLC, the gradient slope, column temperature, and flow rate can be optimized to maximize resolution between the target analyte and any impurities. mdpi.com In GC, the oven temperature program, carrier gas flow rate, and injector temperature are critical parameters that must be carefully controlled, especially after derivatization, to ensure efficient separation of the resulting products. nih.gov
| Parameter | HPLC Conditions (Reversed-Phase) | GC Conditions (Post-Derivatization) |
| Stationary Phase | C18 (Octadecylsilane), PFP (Pentafluorophenyl) chromatographytoday.com | 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) nih.govnih.gov |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water Gradient mdpi.com | Helium or Hydrogen nih.gov |
| Flow Rate | 0.8 - 1.5 mL/min mdpi.com | 1.0 - 1.5 mL/min (Constant Flow) nih.gov |
| Temperature | 25 - 40 °C (Column Oven) mdpi.com | Temperature Program (e.g., 70°C initial, ramp to 300°C) nih.gov |
| Detection | UV-Vis (e.g., 220 nm or 254 nm) nih.govresearchgate.net | Mass Spectrometry (MS) or Flame Ionization (FID) |
Sample Preparation and Chemical Derivatization for Enhanced Analysis
Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte to a level suitable for detection. For GC analysis, chemical derivatization is often an essential step to improve the chromatographic properties of this compound.
When analyzing this compound in complex matrices such as environmental water or biological fluids, an extraction step is necessary to isolate and concentrate the analyte. Solid-Phase Extraction (SPE) is a widely used and efficient technique for this purpose. mdpi.compharmtech.commdpi.com
For extracting a moderately nonpolar aromatic compound like this compound from an aqueous sample, a reversed-phase SPE sorbent such as C18 is typically used. researchgate.net The process involves four main steps:
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) followed by water to prepare it for sample loading. researchgate.net
Loading: The aqueous sample is passed through the sorbent bed. The analyte partitions from the aqueous phase and is retained on the hydrophobic sorbent.
Washing: The sorbent is washed with a weak solvent (e.g., water or a low-percentage organic mixture) to remove polar interferences that were not retained.
Elution: The retained analyte is eluted from the sorbent using a small volume of a strong organic solvent (e.g., acetone, methanol, or ethyl acetate), resulting in a cleaner and more concentrated sample. nih.govresearchgate.net
Liquid-liquid extraction (LLE) is another common technique where the analyte is partitioned from an aqueous sample into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.gov However, SPE is often preferred as it consumes less solvent, is less labor-intensive, and can prevent the formation of emulsions that sometimes occur with LLE. pharmtech.com
Chemical derivatization is a key strategy for preparing this compound for GC analysis. The primary goal is to convert the polar and thermally labile tertiary hydroxyl (-OH) group into a more volatile and stable derivative. libretexts.org
Silylation is the most common derivatization method for alcohols. sigmaaldrich.comresearchgate.net This reaction involves replacing the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. phenomenex.com The resulting TMS ether is significantly more volatile and thermally stable, leading to improved peak shape and better performance in GC analysis. phenomenex.com Due to the steric hindrance around the tertiary alcohol, a strong silylating reagent, often in combination with a catalyst and heat, is required to drive the reaction to completion. sigmaaldrich.comresearchgate.net
Common silylating reagents include:
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
TMCS (Trimethylchlorosilane), often used as a catalyst with BSTFA or MSTFA to increase reactivity, especially for hindered alcohols. sigmaaldrich.comresearchgate.net
The derivatization is typically performed in an aprotic solvent like pyridine (B92270) or acetonitrile. The reaction mixture is often heated (e.g., at 60-80°C) for a period ranging from 30 minutes to several hours to ensure complete derivatization. researchgate.netrestek.com
| Reagent(s) | Target Functional Group | Typical Reaction Conditions | Comments |
| BSTFA + 1% TMCS | Alcohols, Phenols, Carboxylic Acids sigmaaldrich.com | 60-80°C for 30-60 min in pyridine or acetonitrile researchgate.netrestek.com | Very common and powerful reagent. TMCS catalyst enhances reactivity for hindered groups like tertiary alcohols. sigmaaldrich.com |
| MSTFA | Alcohols, Phenols, Amines | 60°C for 20-60 min researchgate.net | Produces volatile byproducts, which is advantageous for trace analysis as it reduces interferences. researchgate.net |
| TMSI (N-Trimethylsilylimidazole) | Alcohols, Phenols | Room temp. or gentle heating (e.g., 60°C) researchgate.net | Highly reactive towards hydroxyl groups but less reactive towards amines, offering some selectivity. |
Strategies for Chemical Derivatization to Improve Sensitivity and Selectivity
Introduction of Chromophores or Fluorophores
The detection of compounds using ultraviolet-visible (UV-Vis) or fluorescence detectors in techniques like high-performance liquid chromatography (HPLC) requires the analyte to possess a chromophore or fluorophore—a part of the molecule that absorbs or emits light, respectively. taylorfrancis.com Since the intrinsic UV absorbance of this compound may not be sufficient for trace-level quantification, derivatization to attach a highly absorbing or fluorescent tag is a common strategy. nih.govresearchgate.net
This is typically achieved through pre-column derivatization, where the alcohol's hydroxyl group is reacted with a labeling reagent. taylorfrancis.comnih.gov The reaction converts the alcohol into an ester or urethane (B1682113) derivative that exhibits strong UV absorbance or fluorescence. nih.govcapes.gov.br This enhances detection sensitivity, allowing for quantification at lower concentrations. nih.gov A variety of reagents are available for this purpose, each with specific reaction conditions and producing derivatives with unique spectral properties. thermofisher.com
Table 1: Examples of Derivatization Reagents for Introducing Chromophores/Fluorophores to Alcohols
| Reagent Class | Specific Reagent Example | Functional Group Targeted | Resulting Derivative | Detection Benefit |
|---|---|---|---|---|
| Acyl Chlorides | Benzoyl chloride | Hydroxyl (-OH) | Benzoyl ester | Strong UV Chromophore |
| Isocyanates | Phenyl isocyanate | Hydroxyl (-OH) | Phenylurethane | Strong UV Chromophore |
| Sulfonyl Chlorides | Dansyl chloride | Hydroxyl (-OH) | Dansyl ester | Intense Fluorophore |
| Carbonyl Azides | Fluorescein-5-carbonyl azide | Hydroxyl (-OH) | Fluorescein urethane | Strong Fluorophore |
| Carboxylic Acids | 2-(4-carboxyphenyl)-naphthoimidazole | Hydroxyl (-OH) | Naphthoimidazole ester | Sensitive Fluorophore |
This table presents general derivatization strategies for alcohols. Specific applicability and reaction conditions would need to be optimized for this compound.
Enhancement of Ionization Efficiency for Mass Spectrometry
Mass spectrometry (MS) is a powerful detection technique, but its sensitivity is highly dependent on the analyte's ability to form gas-phase ions. longdom.org Neutral molecules like this compound often exhibit low ionization efficiency in common soft ionization sources like electrospray ionization (ESI), leading to poor sensitivity. researchgate.net Derivatization can overcome this limitation by introducing a permanent charge or a functional group that is easily ionized. nih.gov
The primary goal is to attach a "chargeable moiety" to the molecule. acs.org For positive-ion mode ESI, reagents containing a tertiary amine group are frequently used. This group is readily protonated under typical acidic mobile phase conditions, forming a stable [M+H]+ ion and significantly boosting the MS signal. researchgate.net The addition of so-called "supercharging" reagents like m-nitrobenzyl alcohol or sulfolane (B150427) to the ESI solvent can also increase the charge state of analytes, further enhancing detection. nih.govrsc.orgnih.gov
Table 2: Reagents and Methods for Enhancing MS Ionization of Alcohols
| Reagent/Method | Principle of Enhancement | Typical Ionization Mode | Example Reagent |
|---|---|---|---|
| Derivatization | Introduction of a readily protonated group (e.g., tertiary amine). | ESI Positive | Picolinoyl chloride |
| Derivatization | Introduction of a permanently charged group (quaternary amine). | ESI Positive | Girard's Reagent T |
| Adduct Formation | Addition of cations to the mobile phase to form stable adducts (e.g., [M+Na]+). | ESI Positive | Sodium Acetate |
| Solvent Modification | Use of "supercharging" reagents to increase charge state. | ESI Positive | m-Nitrobenzyl alcohol (m-NBA), Sulfolane |
Microwave-Assisted Derivatization Techniques
Traditional derivatization reactions often require heating for extended periods, from 30 minutes to several hours, to proceed to completion. nih.gov Microwave-assisted derivatization (MAD) has emerged as a powerful technique to dramatically shorten these reaction times, often to just a few minutes. nih.govnih.govresearchgate.net This acceleration is attributed to the efficient and rapid heating of the reaction mixture by direct microwave irradiation. nih.govbiotage.com
Advanced Detection Methodologies
The unequivocal identification and quantification of this compound, especially in complex samples, necessitate the use of advanced detection methodologies that offer high resolution and mass accuracy.
Ultrahigh Resolution and Accurate Mass Spectrometry (UHRAMS)
Ultrahigh-resolution mass spectrometry (UHRAMS), also referred to as high-resolution mass spectrometry (HRAMS), is an essential tool in modern pharmaceutical analysis. nih.govnih.govncfinternational.it It is characterized by the ability of a mass analyzer to distinguish between ions with very close mass-to-charge (m/z) ratios (high resolving power) and to measure the m/z of an ion with a high degree of accuracy (high mass accuracy). longdom.orgnih.gov These capabilities are primarily delivered by Fourier transform-based instruments, namely Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers. nih.govnih.gov
The power of UHRAMS lies in its ability to provide an unambiguous elemental composition for a detected ion from its exact mass measurement. ncfinternational.it This is critical for identifying unknown impurities or metabolites of this compound. With high mass accuracy (typically below 1-3 ppm), the number of possible chemical formulas for a given mass is drastically reduced, leading to confident structural elucidation. amolf.nl High resolving power ensures that the target analyte signal is not convoluted with signals from other co-eluting, isobaric species (molecules with the same nominal mass but different exact masses). nih.gov
Table 3: Comparison of Key UHRAMS Analyzers
| Feature | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
|---|---|---|
| Principle | Ions are trapped in an orbital motion around a central spindle-like electrode. | Ions are trapped in a cell by strong magnetic and electric fields, inducing cyclotron motion. |
| Resolving Power | Typically up to 500,000 FWHM; can be higher with longer acquisition times. nih.gov | Routinely >1,000,000 FWHM; can exceed 3,000,000. amolf.nlnih.gov |
| Mass Accuracy | Typically < 3 ppm; often < 1 ppm with internal calibration. | Routinely < 1 ppm; can achieve sub-100 ppb accuracy. nih.govacs.org |
| Primary Application | Widely used in pharmaceutical, metabolomic, and proteomic analysis due to robustness and speed. | Analysis of highly complex mixtures (e.g., petroleomics, metabolomics) requiring the utmost resolution and accuracy. |
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)
FT-ICR-MS stands as the pinnacle of mass spectrometry in terms of achievable performance, offering the highest mass resolving power and mass accuracy of any available technology. nih.govacs.orgwikipedia.org Invented by Marshall and Comisarow, the technique functions by trapping ions in a Penning trap under the influence of a strong, stable superconducting magnet. wikipedia.orgyale.edu The trapped ions are excited into a coherent circular motion (cyclotron motion), and the frequency of this motion, which is inversely proportional to the ion's m/z, is measured with extremely high precision. yale.edu
This unparalleled performance makes FT-ICR-MS exceptionally well-suited for the analysis of highly complex mixtures, where thousands of individual chemical components may be present. wikipedia.orgosti.gov For the analysis of this compound, FT-ICR-MS would be invaluable for definitively separating its signal from structurally similar isomers or isobaric impurities that may be present in a synthetic mixture or biological matrix. nih.gov The ultrahigh resolution can resolve peaks separated by as little as a few millidaltons (mDa), which is often the mass difference between molecules differing by substitutions like C3 vs. SH4. nih.gov This capability ensures the highest confidence in molecular formula assignment and compound identification. nih.govnih.gov
Application of Coupled Techniques for Complex Mixture Analysis
To effectively analyze a specific compound within a complex mixture, a separation step is required prior to detection. asdlib.org Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry. longdom.orgajrconline.org For the analysis of this compound, the most powerful approach involves coupling a high-efficiency separation technique, such as ultra-high-performance liquid chromatography (UPLC), with an advanced mass spectrometer, such as a UHRAMS instrument. ox.ac.ukmdpi.com
The UPLC system separates the components of the mixture based on their physicochemical properties, reducing matrix effects and isolating the analyte of interest from other substances. ox.ac.ukhumanjournals.com The separated components then elute from the chromatography column and are introduced directly into the mass spectrometer for detection and identification. longdom.org This combination leverages the separation power of chromatography and the specificity and sensitivity of mass spectrometry. longdom.org Using UPLC instead of conventional HPLC allows for faster analyses and sharper, more concentrated peaks, which enhances the sensitivity of the MS detector. mdpi.com When UPLC is coupled with UHRAMS (e.g., UPLC-Orbitrap-MS or UPLC-FT-ICR-MS), analysts can achieve rapid, sensitive, and highly specific quantification and identification of target compounds, related impurities, and metabolites, even at trace levels in challenging matrices. nih.govnih.govacs.org
Table 4: Examples of Advanced Coupled (Hyphenated) Techniques
| Coupled Technique | Separation Principle | Detection Principle | Application for this compound |
|---|---|---|---|
| UPLC-UHRAMS (Orbitrap/FT-ICR) | High-efficiency liquid chromatography using sub-2 µm particles. | High-resolution, accurate-mass detection. | Definitive identification and quantification of the compound and its impurities/metabolites in pharmaceutical formulations or biological samples. |
| GC-UHRAMS | Gas chromatography separation based on volatility and column interaction. | High-resolution, accurate-mass detection of volatile (or derivatized) compounds. | Analysis of volatile impurities or after derivatization to increase volatility and thermal stability. |
| LC-MS/MS | Liquid chromatography separation. | Tandem mass spectrometry for structural confirmation via fragmentation. | Quantitative bioanalysis and metabolite identification by monitoring specific precursor-to-product ion transitions. |
Compound Index
No Information Available for this compound
Despite a comprehensive search of scientific literature and chemical databases, no information was found on the chemical compound “this compound.”
Searches for this compound and its potential synthesis precursors did not yield any relevant results, suggesting that it may be a novel or uncharacterized substance. The information available pertains to structurally related but distinct compounds, such as 2-(4-methoxyphenyl)-2-propanol, which contains a methoxy (B1213986) group directly attached to the phenyl ring, rather than the requested methoxymethyl group. Adhering to the strict instruction to focus solely on “this compound,” no content can be provided.
Applications and Emerging Research Directions
Catalysis and Ligand Design
The unique structural features of 2-(4-Methoxymethylphenyl)-2-propanol, specifically the presence of a tertiary alcohol group and a methoxymethylphenyl moiety, suggest its potential, as well as that of its derivatives, in the fields of catalysis and ligand design. Research in these areas, while not extensively focused on this exact molecule, points towards promising avenues for exploration.
Exploration in Novel Catalytic Systems
While direct applications of this compound as a catalyst are not widely documented in publicly available research, its structural components are relevant to established catalytic principles. The tertiary alcohol functionality, for instance, can participate in various chemical transformations.
The broader class of aryl alcohols has been investigated for their catalytic activities in certain reactions. For example, derivatives of arylpropanols are involved in synthetic pathways that are of interest in the production of natural products. The exploration of arylpropanol derivatives in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, highlights the potential for this class of compounds to serve as precursors to catalytically active species or to participate in catalytic cycles.
Future research could explore the potential of this compound or its derivatives as organocatalysts or as components in bifunctional catalytic systems. The combination of the hydroxyl group and the ether linkage in the methoxymethylphenyl group could offer unique reactivity and selectivity in certain organic transformations.
Development of Ligands Containing Methoxymethylphenyl Moieties for Metal Catalysis
The methoxymethylphenyl group present in this compound is a structural motif that has been incorporated into the design of ligands for transition metal catalysis. Ligands play a crucial role in modulating the reactivity, selectivity, and stability of metal catalysts.
The design of novel ligands is a cornerstone of advancing transition-metal catalysis. The electronic and steric properties of a ligand are critical in determining the outcome of a catalytic reaction. The methoxymethylphenyl moiety can influence these properties in several ways:
Electronic Effects: The methoxy (B1213986) group can act as an electron-donating group, influencing the electron density at the metal center. This can impact the oxidative addition and reductive elimination steps in a catalytic cycle.
Hemilability: The ether oxygen in the methoxymethyl group could potentially coordinate reversibly to the metal center. This hemilabile behavior can be advantageous in catalysis by opening up a coordination site for substrate binding during the catalytic cycle.
While specific ligands derived directly from this compound are not prominent in the literature, the principles of ligand design suggest that this moiety could be a valuable component in the development of new ligands for a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and polymerization.
Future Research Opportunities and Interdisciplinary Integration
The full potential of this compound is likely to be realized through innovative and interdisciplinary research approaches. Future investigations will benefit from the integration of sustainable chemistry principles, computational modeling, and the exploration of novel applications in cutting-edge technologies.
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For a compound like this compound, future research will likely prioritize the development of green and sustainable synthetic routes. Key areas of focus include:
Biocatalysis: The use of enzymes to catalyze the synthesis of aryl alcohols is a promising green alternative to traditional chemical methods. Enzymes can operate under mild reaction conditions (aqueous media, ambient temperature and pressure) and often exhibit high chemo-, regio-, and enantioselectivity. Research into biocatalytic methods for the synthesis of tertiary alcohols is an active area, and identifying or engineering an enzyme capable of producing this compound could offer a highly sustainable manufacturing process.
Use of Renewable Feedstocks: Investigating synthetic pathways that start from renewable bio-based materials instead of petroleum-derived precursors would significantly enhance the green credentials of this compound.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a central tenet of green chemistry.
Energy Efficiency: The development of catalytic processes that can proceed at lower temperatures and pressures will reduce the energy consumption and environmental footprint of the synthesis.
Below is a table summarizing potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Advantages |
| Biocatalysis | Use of enzymes or whole microorganisms to catalyze the synthesis. | Mild reaction conditions, high selectivity, reduced use of hazardous reagents. |
| Renewable Feedstocks | Utilization of starting materials derived from biomass. | Reduced reliance on fossil fuels, improved sustainability. |
| High Atom Economy | Synthetic routes designed to maximize the incorporation of atoms from reactants into the product. | Minimization of waste, increased efficiency. |
| Energy Efficiency | Catalytic systems that operate under lower temperatures and pressures. | Reduced energy consumption and associated carbon footprint. |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and development. These computational tools can accelerate the discovery and optimization of molecules with desired properties, and their application to the study of this compound and its derivatives could unlock new possibilities.
Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to build predictive models for various properties. For instance, models could be developed to predict the catalytic activity of ligands derived from this compound or to forecast the biological activity of its derivatives.
De Novo Molecular Design: Generative AI models can design novel molecules with specific, user-defined properties. By providing the model with desired parameters (e.g., high catalytic efficiency, specific binding affinity), it is possible to generate new molecular structures based on the this compound scaffold for further experimental investigation.
Reaction Optimization: AI can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields, reduced reaction times, and lower costs.
The synergy between computational modeling and experimental work is crucial. In silico predictions can guide experimental efforts, making the research and development process more efficient and targeted.
Exploration of New Chemical Transformations and Applications in Emerging Technologies
While the current applications of this compound may be limited, its chemical structure suggests potential for use in a variety of new chemical transformations and emerging technologies.
Advanced Materials: The aryl ether and alcohol functionalities are common in the building blocks for polymers and other advanced materials. Derivatives of this compound could be explored as monomers for the synthesis of specialty polymers with unique thermal or optical properties.
Pharmaceutical and Agrochemical Intermediates: The structural motifs present in this compound are found in many biologically active molecules. Further chemical modifications of this compound could lead to the discovery of new pharmaceutical or agrochemical candidates.
Functional Molecules: The ability to further functionalize the aromatic ring, the alcohol group, and the ether linkage opens up possibilities for creating a wide range of new molecules with tailored properties for applications in areas such as electronics, sensors, or responsive materials.
The exploration of these new frontiers will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and computational chemistry to fully realize the potential of this compound and its derivatives.
Q & A
Basic: What are the primary synthetic routes for 2-(4-Methoxymethylphenyl)-2-propanol, and how can reaction yields be optimized?
The synthesis of this compound typically involves Friedel-Crafts alkylation or nucleophilic substitution using methoxymethylbenzene derivatives. Key intermediates like 4-methoxymethylbenzyl chloride can undergo nucleophilic attack with acetone derivatives under basic conditions. Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in Friedel-Crafts reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Temperature control : Maintaining 60–80°C minimizes side reactions like demethylation .
Yield improvements (>70%) are achievable via iterative quenching and purification using column chromatography .
Advanced: How can researchers resolve contradictions in NMR and mass spectrometry data for structural confirmation?
Discrepancies between NMR (e.g., unexpected splitting patterns) and MS (e.g., molecular ion fragmentation) often arise from impurities or stereochemical variations. Methodological approaches include:
- High-resolution MS (HRMS) : Confirm molecular formula (C₁₁H₁₆O₂) and rule out isobaric interferences .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic and methoxymethyl regions .
- Isomer analysis : Compare with known diastereomers (e.g., 2-(4-methylcyclohexyl)-2-propanol) to identify stereochemical mismatches .
Basic: What analytical techniques are recommended for assessing purity in synthesized batches?
Purity assessment requires orthogonal methods:
- HPLC-UV/ELSD : Use C18 columns with isocratic elution (acetonitrile/water, 60:40) to quantify main peak (>95%) and detect impurities (<0.1%) .
- DSC/TGA : Verify thermal stability (decomposition >200°C) and absence of solvent residues .
- Karl Fischer titration : Ensure water content <0.5% for hygroscopic batches .
Advanced: How can computational modeling aid in predicting reactivity and stability of this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) provide insights into:
- Electrophilic susceptibility : Methoxymethyl group’s electron-donating effect increases aromatic ring reactivity .
- Degradation pathways : Predict hydrolytic stability under acidic conditions (e.g., methoxymethyl cleavage at pH <3) .
- Solvent interactions : COSMO-RS models optimize solvent selection for crystallization .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: ~0.01 mmHg at 25°C) .
- Waste disposal : Segregate halogenated byproducts (e.g., from Friedel-Crafts reactions) for incineration .
Advanced: What strategies mitigate challenges in stereoselective synthesis of tertiary alcohol derivatives?
The tertiary alcohol center in this compound poses stereochemical challenges. Solutions include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce enantioselectivity during Grignard additions .
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Crystallization-induced asymmetric transformation : Thermodynamic control via solvent-mediated racemization .
Basic: How does the methoxymethyl group influence the compound’s physicochemical properties?
- Lipophilicity : Methoxymethyl increases logP (~2.1) compared to non-substituted analogs (logP ~1.5), enhancing membrane permeability .
- Solubility : Limited aqueous solubility (0.5 mg/mL at 25°C) necessitates co-solvents (e.g., PEG-400) for in vitro assays .
- UV absorption : λmax at 275 nm (ε = 450 M⁻¹cm⁻¹) aids spectrophotometric quantification .
Advanced: How can researchers address discrepancies between in silico predictions and experimental bioactivity data?
- Binding affinity validation : Surface plasmon resonance (SPR) or ITC quantify target interactions (e.g., enzyme inhibition) .
- Metabolite profiling : LC-MS/MS identifies oxidative metabolites that may alter activity .
- Conformational analysis : Molecular dynamics simulations (MD) assess flexibility of the methoxymethyl group in solution .
Basic: What are the key differences between this compound and its structural analogs (e.g., 2-(4-methylphenyl)-2-propanol)?
- Electronic effects : Methoxymethyl enhances electron density on the aromatic ring, increasing reactivity in electrophilic substitutions compared to methyl groups .
- Steric hindrance : Methoxymethyl’s bulkiness reduces accessibility to planar catalytic sites in enantioselective reactions .
- Stability : Methyl analogs exhibit higher thermal stability (decomposition >250°C vs. 200°C) .
Advanced: What methodologies are recommended for studying degradation products under accelerated stability conditions?
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks, followed by LC-HRMS to identify hydrolytic (e.g., 4-hydroxymethylphenyl derivatives) or oxidative (e.g., ketone formation) products .
- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C .
- Isotope labeling : ¹³C-labeled compounds track degradation pathways via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
